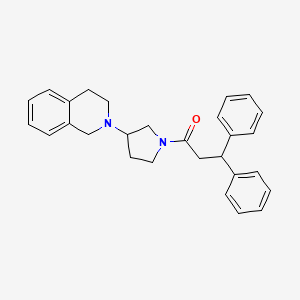

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that belongs to the class of drugs known as designer drugs. It is also known as D2PM and is a chemical analogue of methamphetamine. D2PM has been found to have stimulant effects similar to those of methamphetamine, but it is not as potent. It has been used as a recreational drug and has been associated with adverse effects such as seizures, psychosis, and death. However, D2PM has also been studied for its potential therapeutic uses.

Scientific Research Applications

Improvement in Synthesis

One study detailed improvements in the synthesis of a related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, highlighting a novel process that achieved an overall yield of 53% from phenethylamine. This process utilized a mixture of P2O5/POCl3 as a dehydrating agent and introduced efficiencies in the methanol usage and purification steps (Feng Ta, 2013).

Dehydrogenation Studies

Research has also explored the dehydrogenation of pyrrolidin-2-yl-groups in isoquinoline derivatives, shedding light on the reaction scope and limitations using specifically substituted isoquinolines (S. Mahboobi et al., 1994).

Asymmetric Synthesis Approaches

A significant focus has been on the asymmetric synthesis of hexahydropyrrolo-isoquinolines, recognizing the pyrrolo-isoquinoline moiety's presence in various biologically active alkaloid families. This research outlined three strategies for asymmetric construction of polyhydropyrrolo isoquinoline derivatives, including N-acyliminium cyclization and organocatalytic three-component reactions (A. Fraile et al., 2012).

Novel Reaction Mechanisms

The Ugi reaction incorporating a redox-neutral amine C-H functionalization step has been applied to pyrrolidine and tetrahydroisoquinoline, demonstrating a new variant of this reaction that could be relevant for the synthesis of compounds similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (Zhengbo Zhu & D. Seidel, 2016).

properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O/c31-28(19-27(23-10-3-1-4-11-23)24-12-5-2-6-13-24)30-18-16-26(21-30)29-17-15-22-9-7-8-14-25(22)20-29/h1-14,26-27H,15-21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZPDVNXZLDQND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)

![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)

![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)

![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)